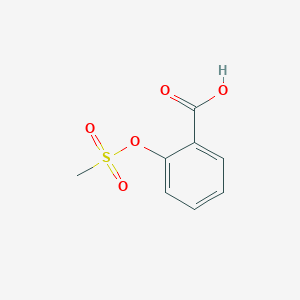

2-(Methylsulphonyloxy)benzoic acid

Description

Properties

Molecular Formula |

C8H8O5S |

|---|---|

Molecular Weight |

216.21 g/mol |

IUPAC Name |

2-methylsulfonyloxybenzoic acid |

InChI |

InChI=1S/C8H8O5S/c1-14(11,12)13-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) |

InChI Key |

LZBOSTUKSJTISB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Enzyme Inhibitory Mechanism of 2-(Methylsulphonyloxy)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(Methylsulphonyloxy)benzoic acid as an enzyme inhibitor. Drawing parallels with the well-established mechanism of aspirin, this document elucidates the probable covalent modification of cyclooxygenase (COX) enzymes. We delve into the chemical rationale for this hypothesis, detailing the electrophilic nature of the inhibitor and the nucleophilic target within the enzyme's active site. Furthermore, this guide outlines detailed, field-proven experimental protocols for the validation of this mechanism, including enzyme kinetics assays, washout experiments for differentiating inhibition types, and mass spectrometry for the definitive identification of covalent adducts. Visualizations in the form of diagrams are provided to clarify complex pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this potential therapeutic agent.

Introduction

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1] They are fundamental to the regulation of biological pathways and are a cornerstone of modern pharmacology. Inhibitors can be broadly classified as reversible, which bind non-covalently and can dissociate from the enzyme, or irreversible, which typically form a stable, covalent bond with the enzyme, leading to permanent inactivation.[2]

1.1. Chemical and Structural Analogy to Aspirin

2-(Methylsulphonyloxy)benzoic acid shares a significant structural resemblance to acetylsalicylic acid (aspirin), a widely known nonsteroidal anti-inflammatory drug (NSAID). Both molecules possess a benzoic acid backbone with a substituent at the 2-position that can act as a leaving group. In aspirin, this is the acetyl group, while in 2-(Methylsulphonyloxy)benzoic acid, it is the methylsulfonyl group. This structural similarity strongly suggests a comparable mechanism of action. Aspirin is a well-characterized irreversible inhibitor of cyclooxygenase (COX) enzymes.[3]

1.2. Overview of Cyclooxygenase (COX) Enzymes and their Physiological Roles

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a family of enzymes that catalyze the conversion of arachidonic acid to prostaglandins.[3] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[4] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[5] Prostaglandins produced by COX-2 mediate pain, inflammation, and fever.[6]

1.3. Therapeutic Potential of COX Inhibition

The inhibition of COX enzymes, particularly COX-2, is a major strategy for the treatment of pain and inflammation associated with conditions like arthritis.[4][5] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[6] The development of new COX inhibitors continues to be an active area of research, with the goal of creating more effective and safer anti-inflammatory drugs.

Proposed Mechanism of Action: Irreversible Sulphonylation of COX Enzymes

Based on its structural similarity to aspirin, we propose that 2-(Methylsulphonyloxy)benzoic acid acts as an irreversible inhibitor of COX enzymes through a covalent modification of a key amino acid residue in the active site.

2.1. The Electrophilic Nature of 2-(Methylsulphonyloxy)benzoic Acid

The sulfonyl group in 2-(Methylsulphonyloxy)benzoic acid is highly electrophilic. The sulfur atom is bonded to two oxygen atoms and a methyl group, all of which are electron-withdrawing. This makes the sulfur atom susceptible to nucleophilic attack.

2.2. The Nucleophilic Serine Residue in the COX Active Site

The active site of COX enzymes contains a critical serine residue (Ser530 in COX-1 and Ser516 in COX-2). The hydroxyl group of this serine residue is a potent nucleophile. In the mechanism of aspirin, this serine hydroxyl group attacks the carbonyl carbon of the acetyl group, leading to acetylation of the serine.

2.3. Covalent Bond Formation and Irreversible Inhibition

We hypothesize that the hydroxyl group of the active site serine in COX enzymes attacks the electrophilic sulfur atom of 2-(Methylsulphonyloxy)benzoic acid. This nucleophilic attack would result in the formation of a stable sulfonyl-serine covalent bond and the displacement of the benzoic acid moiety as a leaving group. This covalent modification of the serine residue would block the active site of the enzyme, preventing the binding of the natural substrate, arachidonic acid, and thereby irreversibly inhibiting the enzyme's catalytic activity.[1] Irreversible inhibitors are characterized by the formation of a strong, often covalent, bond with the enzyme, leading to a permanent loss of activity.[2]

Experimental Validation

To rigorously test the proposed mechanism of action, a series of well-established biochemical and analytical techniques should be employed.

3.1. Enzyme Kinetics Assays

3.1.1. Principle of the Assay

Enzyme kinetics studies are crucial for determining the potency of an inhibitor and can provide initial insights into its mechanism. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. For irreversible inhibitors, the inhibition is time-dependent.[7]

3.1.2. Detailed Experimental Protocol

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid substrate are commercially available. Prepare stock solutions of the enzymes and substrate in an appropriate buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Inhibitor Preparation: Prepare a stock solution of 2-(Methylsulphonyloxy)benzoic acid in a suitable solvent like DMSO.

-

Assay Procedure:

-

Pre-incubate the COX enzyme with varying concentrations of 2-(Methylsulphonyloxy)benzoic acid for different time intervals (e.g., 0, 5, 15, 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Monitor the production of prostaglandin E2 (PGE2), a major product of the COX reaction, using a commercially available ELISA kit.

-

Run parallel control experiments without the inhibitor.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration and pre-incubation time.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each time point.

-

For irreversible inhibitors, the IC50 will decrease with increasing pre-incubation time. A plot of the observed rate of inactivation (k_obs) versus inhibitor concentration can be used to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).[1]

-

3.2. Washout Experiments to Differentiate Reversible and Irreversible Inhibition

3.2.1. Rationale and Experimental Design

Washout experiments are a definitive method to distinguish between reversible and irreversible inhibition.[2] If an inhibitor is reversible, its effect will be diminished upon its removal from the enzyme solution. Conversely, if the inhibition is irreversible, the enzyme will remain inhibited even after the removal of the unbound inhibitor.

3.2.2. Step-by-Step Protocol

-

Inhibition Step: Incubate the COX enzyme with a concentration of 2-(Methylsulphonyloxy)benzoic acid sufficient to cause significant inhibition (e.g., 5-10 times the IC50).

-

Washout Step: Remove the unbound inhibitor from the enzyme-inhibitor complex. This can be achieved by methods such as dialysis, gel filtration, or rapid dilution.

-

Activity Measurement: Measure the enzymatic activity of the washed enzyme-inhibitor complex.

-

Control Groups:

-

A positive control with a known reversible inhibitor (e.g., ibuprofen).

-

A negative control where the enzyme is incubated with buffer alone.

-

-

Data Analysis: Compare the enzyme activity of the washed sample with that of the controls. If the activity is not restored after washout, it is strong evidence for irreversible inhibition.

3.3. Mass Spectrometry for Identifying the Covalent Adduct

3.3.1. Concept of Proteolytic Digestion and Peptide Mapping

Mass spectrometry (MS) is a powerful analytical technique that can be used to identify the exact site of covalent modification on a protein.[8] The intact protein is too large for direct analysis, so it is first digested into smaller peptides using a protease like trypsin. The resulting mixture of peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.3.2. Detailed Workflow for Sample Preparation and LC-MS/MS Analysis

-

Covalent Adduct Formation: Incubate the COX enzyme with an excess of 2-(Methylsulphonyloxy)benzoic acid to ensure complete modification.

-

Denaturation and Reduction: Denature the protein with a chaotropic agent (e.g., urea or guanidine hydrochloride) and reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).

-

Alkylation: Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

-

Proteolytic Digestion: Remove the denaturing agents and digest the protein with trypsin overnight at 37°C.

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by reverse-phase liquid chromatography.

-

Analyze the eluted peptides using tandem mass spectrometry. The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

-

Selected peptides are then fragmented, and the m/z of the fragments are measured (MS2 scan).

-

-

Data Analysis:

-

Search the MS/MS data against the known sequence of the COX enzyme.

-

Look for a peptide containing the active site serine with a mass shift corresponding to the addition of the methylsulfonyl group. The fragmentation pattern of this modified peptide will provide definitive evidence for the site of covalent modification. High-throughput mass spectrometric analysis can be used to rapidly screen for covalent adducts.[9]

-

Visualization of the Mechanism and Workflows

4.1. Diagram: Proposed Covalent Inhibition of COX

Caption: Proposed mechanism of irreversible inhibition.

4.2. Diagram: Experimental Workflow for Enzyme Kinetics

Caption: Workflow for enzyme kinetics analysis.

4.3. Diagram: Workflow for Mass Spectrometry Analysis

Caption: Workflow for mass spectrometry analysis.

Comparative Analysis with Aspirin

5.1. Similarities in the Covalent Modification Mechanism

The proposed mechanism for 2-(Methylsulphonyloxy)benzoic acid directly mirrors that of aspirin. Both are proposed to act as irreversible inhibitors by covalently modifying the same active site serine residue in COX enzymes.[3] This shared mechanism suggests that 2-(Methylsulphonyloxy)benzoic acid would likely exhibit a similar pharmacological profile to aspirin, including anti-inflammatory, analgesic, and antipyretic properties.

5.2. Potential Differences in Potency and Selectivity

While the fundamental mechanism is likely the same, the potency and selectivity of 2-(Methylsulphonyloxy)benzoic acid for COX-1 versus COX-2 may differ from that of aspirin. The methylsulfonyl group is a different leaving group than the acetyl group, which could affect the rate of the acylation reaction. The overall structure of the molecule will also influence its binding affinity for the active sites of the two COX isoforms. Further experimental studies, as outlined in this guide, are necessary to determine the specific inhibitory profile of this compound.

Conclusion and Future Directions

The structural analogy of 2-(Methylsulphonyloxy)benzoic acid to aspirin provides a strong rationale for its proposed mechanism of action as an irreversible inhibitor of COX enzymes. The experimental workflows detailed in this guide offer a robust framework for validating this hypothesis and characterizing the inhibitory properties of this compound. Future research should focus on determining its in vivo efficacy and safety profile to assess its potential as a novel therapeutic agent for the treatment of inflammatory conditions.

References

-

Enzyme inhibitor - Wikipedia. Available from: [Link]

-

Patrono, C., & Patrignani, P. (2025). COX Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Cyclooxygenase-2 inhibitor - Wikipedia. Available from: [Link]

-

Feng, L., & Lane, N. E. (2002). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. Current Opinion in Rheumatology, 14(3), 235-241. Available from: [Link]

-

High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(2), 136-144. Available from: [Link]

-

COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. Available from: [Link]

-

Cohen, F., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(2), 136-144. Available from: [Link]

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3209. Available from: [Link]

-

Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(Pt 3), 847–853. Available from: [Link]

-

Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Molecules, 26(11), 3185. Available from: [Link]

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3209. Available from: [Link]

-

Mons, E., et al. (2022). A comprehensive guide for assessing covalent inhibition in enzymatic assays illustrated with kinetic simulations. STAR Protocols, 3(2), 101345. Available from: [Link]

-

Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition - Knya. Available from: [Link]

-

Enzyme Inhibition. Available from: [Link]

-

Deciding between one-step and two-step irreversible inhibition mechanisms on the basis of “kobs” data: A statistical approach. bioRxiv. Available from: [Link]

-

Enzyme inhibition and kinetics graphs (article) | Khan Academy. Available from: [Link]

Sources

- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 2. knyamed.com [knyamed.com]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. ccjm.org [ccjm.org]

- 7. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 8. mdpi.com [mdpi.com]

- 9. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Methylsulphonyloxy)benzoic acid CAS number and molecular weight

Technical Monograph: 2-(Methylsulphonyloxy)benzoic Acid CAS Registry Number: 108172-57-2 Molecular Weight: 216.21 g/mol

Executive Summary

2-(Methylsulphonyloxy)benzoic acid (CAS 108172-57-2) is a specialized salicylic acid derivative where the phenolic hydroxyl group is esterified with methanesulfonic acid. Structurally analogous to acetylsalicylic acid (Aspirin), this compound replaces the acetyl group with a methylsulfonyl (mesyl) moiety. This modification fundamentally alters the compound's reactivity profile, transforming it from an acylating agent to a potential sulfonylating agent or a steric probe for enzymatic active sites.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, synthesis protocols, and mechanistic implications in drug discovery, specifically within the context of cyclooxygenase (COX) inhibition studies and prodrug design.

Chemical Identity & Physicochemical Profile

The precise characterization of 2-(Methylsulphonyloxy)benzoic acid is critical for its application as a chemical probe or intermediate. Unlike its acetoxy counterpart, the mesyloxy group introduces a tetrahedral geometry at the sulfur atom, increasing steric bulk and altering the electronic environment of the benzene ring.

Table 1: Physicochemical Specifications

| Parameter | Specification |

| IUPAC Name | 2-(Methylsulfonyloxy)benzoic acid |

| CAS Number | 108172-57-2 |

| Molecular Formula | C₈H₈O₅S |

| Molecular Weight | 216.21 g/mol |

| SMILES | CS(=O)(=O)Oc1ccccc1C(=O)O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Predicted) | ~3.0 (Carboxylic acid), Sulfonate ester is non-ionizable |

| Stability | Hydrolytically sensitive; susceptible to nucleophilic attack at the sulfur atom |

Synthetic Routes & Process Chemistry

The synthesis of 2-(Methylsulphonyloxy)benzoic acid requires controlled conditions to prevent the formation of the mixed anhydride or polymerization. The protocol below utilizes a base-catalyzed nucleophilic substitution of salicylic acid on methanesulfonyl chloride (MsCl).

Mechanism of Synthesis

The reaction proceeds via the attack of the phenoxide anion (generated in situ) on the electrophilic sulfur of methanesulfonyl chloride. The challenge lies in the selectivity between the phenolic hydroxyl and the carboxylic acid. By using a mild base and controlling temperature, chemoselectivity for the phenol is achieved.

Experimental Protocol: Selective Mesylation

Reagents:

-

Salicylic Acid (1.0 eq)[1]

-

Methanesulfonyl Chloride (MsCl) (1.1 eq)

-

Triethylamine (TEA) or Pyridine (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous, Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve Salicylic Acid (13.8 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask equipped with a drying tube and magnetic stirrer.

-

Base Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (25.3 g, 250 mmol) dropwise over 15 minutes. Note: The solution may turn slightly yellow.

-

Mesylation: Add Methanesulfonyl Chloride (12.6 g, 110 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature below 5°C to prevent mixed anhydride formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1).

-

Quench & Workup: Pour the reaction mixture into cold 1M HCl (200 mL) to quench excess base and precipitate the product.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers and wash with Brine (100 mL).

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Toluene/Hexane to yield pure 2-(Methylsulphonyloxy)benzoic acid.

Visualization of Synthetic Pathway

Caption: Base-catalyzed mesylation of salicylic acid via nucleophilic substitution at the sulfur atom.

Mechanistic Applications in Drug Discovery

2-(Methylsulphonyloxy)benzoic acid serves as a critical probe in medicinal chemistry, particularly in the study of serine proteases and cyclooxygenases (COX-1/COX-2).

Structural Homology to Aspirin

Aspirin functions by transferring its acetyl group to Serine-530 in the COX active site, irreversibly inhibiting the enzyme. The mesyl analog (2-(Methylsulphonyloxy)benzoic acid) presents a larger, tetrahedral sulfonyl group.

-

Steric Probe: If the enzyme accommodates the mesyl group, it indicates plasticity in the hydrophobic channel near Ser-530.

-

Reactivity Probe: Sulfonates are generally more stable to nucleophilic attack than acetates. A lack of inhibition would suggest that the specific geometry or electrophilicity of the carbonyl carbon is essential for the acetylation mechanism.

Potential as a Sulfonylating Agent

While less reactive than acyl chlorides, aryl mesylates can act as sulfonylating agents under specific conditions. In a biological context, this compound could theoretically mesylate nucleophilic residues (Ser, Cys), leading to irreversible inhibition via a different mechanism than acylation.

Visualization of Mechanistic Divergence

Caption: Divergent mechanistic pathways: Covalent modification (Mesylation) vs. Competitive Inhibition.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for biological assays, the following analytical parameters must be verified.

Table 2: Analytical Specifications

| Method | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 3.40 (s, 3H) | Methyl protons of the mesyl group (-SO₂CH₃). |

| δ 7.40 - 8.10 (m, 4H) | Aromatic protons of the benzoic acid ring. | |

| δ 13.0 (br s, 1H) | Carboxylic acid proton (-COOH). | |

| IR Spectroscopy | 1690 cm⁻¹ | C=O stretch (Carboxylic Acid). |

| 1360, 1180 cm⁻¹ | S=O asymmetric/symmetric stretch (Sulfonate). | |

| Mass Spectrometry | m/z 215 [M-H]⁻ | Negative ion mode (ESI-). |

References

-

National Institute of Standards and Technology (NIST). Benzoic acid, 2-[(methylsulfonyl)oxy]- (CAS 108172-57-2). NIST Chemistry WebBook.[2] Available at: [Link]

-

PubChem. 2-Methoxybenzoic acid and related sulfonyl derivatives. National Center for Biotechnology Information. Available at: [Link]

-

MolAid. 2-methylsulfonyloxybenzoic acid - CAS 108172-57-2.[3] Chemical Structure Database.[2] Available at: [Link]

Sources

A Comparative Analysis of 2-(Methylsulphonyloxy)benzoic Acid and Salicylic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of 2-(Methylsulphonyloxy)benzoic acid and its parent compound, salicylic acid. While salicylic acid is a well-established therapeutic agent with a long history of use, its derivative, 2-(Methylsulphonyloxy)benzoic acid, represents a structurally related yet distinct chemical entity with potentially altered physicochemical and pharmacological properties. This document explores the key differences between these two molecules, from their fundamental chemical structures and properties to their synthesis, reactivity, and potential implications in drug development. By examining the impact of substituting the phenolic hydroxyl group of salicylic acid with a methylsulfonyloxy moiety, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced distinctions that could be leveraged for the design of novel therapeutics.

Introduction: Two Structurally Related Benzoic Acids

Salicylic acid (2-hydroxybenzoic acid) is a beta-hydroxy acid and a phenolic compound with a rich history in medicine.[1][2] It is a key active metabolite of acetylsalicylic acid (aspirin) and is known for its anti-inflammatory, analgesic, antipyretic, and keratolytic properties.[3][4] Its therapeutic effects are primarily attributed to its ability to modulate the activity of cyclooxygenase (COX) enzymes, thereby inhibiting prostaglandin synthesis.[1][4] However, the free phenolic hydroxyl group of salicylic acid contributes to its acidic nature and can lead to gastrointestinal irritation, limiting its use in some applications.

2-(Methylsulphonyloxy)benzoic acid, on the other hand, is a derivative of salicylic acid where the hydrogen of the phenolic hydroxyl group is replaced by a methanesulfonyl (mesyl) group. This structural modification fundamentally alters the nature of the 2-position substituent, transforming the acidic phenol into a sulfonate ester. This seemingly subtle change has profound implications for the molecule's electronic properties, hydrogen bonding capacity, stability, and, consequently, its potential biological activity and pharmacokinetic profile. This guide will dissect these differences to provide a clear rationale for considering 2-(Methylsulphonyloxy)benzoic acid in drug discovery and development programs.

Structural and Physicochemical Differentiation

The core difference between the two molecules lies in the functional group at the C2 position of the benzoic acid scaffold.

Table 1: Comparison of Key Physicochemical Properties

| Property | Salicylic Acid | 2-(Methylsulphonyloxy)benzoic Acid |

| IUPAC Name | 2-Hydroxybenzoic acid | 2-(Methylsulfonyloxy)benzoic acid |

| Molecular Formula | C₇H₆O₃ | C₈H₈O₅S |

| Molecular Weight | 138.12 g/mol [1] | 216.21 g/mol |

| Functional Group at C2 | Phenolic Hydroxyl (-OH) | Methylsulfonyloxy (-OSO₂CH₃) |

| Hydrogen Bond Donor | Yes (both -OH and -COOH) | Yes (-COOH only) |

| Hydrogen Bond Acceptor | Yes (both C=O and -OH) | Yes (C=O and -SO₂) |

| Acidity (pKa of -COOH) | ~2.97[5] | Predicted to be lower (more acidic) |

Electronic Effects and Acidity

The methylsulfonyloxy group is a strong electron-withdrawing group due to the highly electronegative oxygen atoms and the sulfur atom in a high oxidation state. This is in contrast to the hydroxyl group, which can act as both a weak electron-withdrawing group via induction and an electron-donating group via resonance.[6] The powerful inductive effect of the -OSO₂CH₃ group is expected to significantly increase the acidity of the carboxylic acid proton compared to salicylic acid.[3][7] This increased acidity can influence the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.[8]

Hydrogen Bonding

Salicylic acid's phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, contributing to its solubility in polar solvents and its ability to form intramolecular hydrogen bonds with the adjacent carboxylic acid group.[9] This intramolecular hydrogen bonding is known to influence its acidity and conformation. In contrast, the methylsulfonyloxy group in 2-(Methylsulphonyloxy)benzoic acid lacks a proton to donate, thus it can only act as a hydrogen bond acceptor through its oxygen atoms.[10] This difference in hydrogen bonding capability will significantly impact its solvation properties and its potential interactions with the active sites of enzymes.

Diagram 1: Chemical Structures

Caption: Synthetic pathway for 2-(Methylsulphonyloxy)benzoic acid.

Reactivity and Stability

The phenolic hydroxyl group of salicylic acid can be readily acetylated to form aspirin, and it can participate in various other electrophilic aromatic substitution reactions. The sulfonate ester in 2-(Methylsulphonyloxy)benzoic acid, while generally more stable than a carboxylic acid ester, can undergo nucleophilic attack at the sulfur atom, leading to the cleavage of the S-O bond. [11][12]The stability of the sulfonate ester is crucial for its potential role as a prodrug. It must be stable enough to reach its target but labile enough to be cleaved, either chemically or enzymatically, to release the active compound. [13]

Pharmacological Considerations and Potential Applications

The primary pharmacological difference is expected to stem from the modification of the phenolic hydroxyl group, which is crucial for some of the biological activities of salicylic acid.

Mechanism of Action: A Tale of Two Moieties

Salicylic acid's anti-inflammatory effects are complex and not solely dependent on direct COX inhibition. [1][4]It has been shown to suppress the expression of COX-2, potentially through the inhibition of the transcription factor NF-κB. [2]The phenolic hydroxyl group is thought to play a role in these activities.

For 2-(Methylsulphonyloxy)benzoic acid, two primary pharmacological scenarios can be envisioned:

-

Intrinsic Activity: The molecule itself may possess unique biological activities. Aryl sulfonate esters have been reported to exhibit a range of pharmacological effects, including anti-cancer and anti-viral properties. [14]It is plausible that 2-(Methylsulphonyloxy)benzoic acid could interact with different biological targets than salicylic acid.

-

Prodrug of Salicylic Acid: A more likely role for 2-(Methylsulphonyloxy)benzoic acid is as a prodrug of salicylic acid. [15]The methylsulfonyloxy group could mask the phenolic hydroxyl group, potentially reducing gastric irritation and improving its pharmacokinetic profile. [16]In vivo, the sulfonate ester could be hydrolyzed by esterases or sulfatases to release salicylic acid at the target site. [13]

Diagram 3: Potential Pharmacological Pathways

Caption: Prodrug concept of 2-(Methylsulphonyloxy)benzoic acid.

Experimental Protocols

Synthesis of 2-(Methylsulphonyloxy)benzoic Acid

Objective: To synthesize 2-(Methylsulphonyloxy)benzoic acid from salicylic acid and methanesulfonyl chloride.

Materials:

-

Salicylic acid

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve salicylic acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine dropwise to the stirred solution.

-

Slowly add a solution of methanesulfonyl chloride in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of 2-(Methylsulphonyloxy)benzoic acid is expected to show a singlet for the methyl protons of the sulfonyl group around 3.0-3.5 ppm. The aromatic protons will appear in the range of 7.0-8.2 ppm, with splitting patterns characteristic of a 1,2-disubstituted benzene ring. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm). [2][17]* ¹³C NMR: The spectrum will show a signal for the methyl carbon around 40 ppm. The aromatic carbons will resonate in the 120-140 ppm region, and the carbonyl carbon of the carboxylic acid will be observed downfield (>165 ppm). [2][18] Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonate ester group, typically strong S=O stretching vibrations around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). [19][20]The C=O stretch of the carboxylic acid will be observed around 1700 cm⁻¹, and the broad O-H stretch of the carboxylic acid dimer will be present in the 2500-3300 cm⁻¹ region. [21] Mass Spectrometry (MS): Under electrospray ionization (ESI), the molecule is expected to show a prominent [M-H]⁻ ion in negative mode. Fragmentation may involve the loss of SO₂ (64 Da) or the entire methylsulfonyl group. [22][23]

Conclusion and Future Perspectives

The substitution of the phenolic hydroxyl group in salicylic acid with a methylsulfonyloxy group results in a new chemical entity with distinct physicochemical and potentially novel pharmacological properties. The increased acidity of the carboxylic acid, altered hydrogen bonding capacity, and the potential for 2-(Methylsulphonyloxy)benzoic acid to act as a prodrug for salicylic acid are key differentiators. This technical guide provides a foundational understanding of these differences, offering a rationale for further investigation into 2-(Methylsulphonyloxy)benzoic acid as a potential therapeutic agent. Future research should focus on the detailed in vitro and in vivo evaluation of its stability, metabolism, pharmacokinetic profile, and pharmacological activity to fully elucidate its therapeutic potential.

References

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... Retrieved from [Link]

- Xu, X. M., Sansores-Garcia, L., Chen, X. M., Matijevic-Aleksic, N., Du, M., & Wu, K. K. (1999). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

(n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

- (April 30 2019). Substituent effects on the electronic structure and pKa of benzoic acid.

-

(n.d.). Ester Derivatives of Salicylic Acid. Retrieved from [Link]

- (August 09 2025). Salicylate Metabolites Inhibit Cyclooxygenase-2-Dependent Prostaglandin E2 Synthesis in Murine Macrophages | Request PDF.

- (August 08 2024). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts.

- Mitchell, J. A., Saunders, M., Barnes, P. J., Newton, R., & Belvisi, M. G. (1997). Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid. Molecular pharmacology, 51(6), 907–912.

-

(n.d.). Preparation of Methyl Salicylate. Retrieved from [Link]

- Kritchevsky, D., & Tepper, S. A. (1974). Arylsulfonate esters as hypocholesteremic agents: III. Mechanism of action studies. Artery, 1(4), 346-355.

- Hinz, B., Kraus, V., Pahl, A., & Brune, K. (2000). Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages.

- Mitchell, J. A., Saunders, M., Barnes, P. J., Newton, R., & Belvisi, M. G. (1997). Sodium Salicylate Inhibits Cyclo-Oxygenase-2 Activity Independently of Transcription Factor (Nuclear Factor κB) Activation. Molecular Pharmacology, 51(6), 907-912.

- (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).

- Glatt, H. (2018). Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases. eRepo.

- (July 23 2017). Is hydrogen bonding stonger in phenols or alcohols? Quora.

- (May 29 2015). Strength of hydrogen bonding in phenol or methanol. Chemistry Stack Exchange.

- (n.d.). Esterification of Salicylic Acid | PDF | Ester | Chemical Reactions. Scribd.

- (November 11 2024). Methyl Salicylate Preparation Using Esterification - 2059 Words | Report Example. ivypanda.com.

- (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.

- (n.d.). 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo.

- Liu, A., Zhao, Y., & Wang, M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 393–400.

- Kamerlin, S. C., Williams, I. H., & Buncel, E. (2014). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. The Journal of organic chemistry, 79(7), 2816–2828.

- (PDF) Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. (n.d.).

- (August 10 2025). Hydrogen Bonding between Phenols and Fatty Acid Esters: 1 H NMR Study and ab Initio Calculations | Request PDF.

- (August 10 2025). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Request PDF.

- Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace.

- (August 29 2023).

- (n.d.). Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry.

- (July 16 2018). FTIR Analysis Beginner's Guide: Interpreting Results.

- (January 01 2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- (January 26 2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube.

- (n.d.). 9.2 Properties of Alcohols and Phenols – Fundamentals of Organic Chemistry-OpenStax Adaptation.

- (n.d.). hydrolysis of esters. Chemguide.

- (n.d.). Aryl-sulfotransferases and their application in sulfated metabolite preparation.

- (n.d.). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Thieme Connect.

- (August 08 2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex. Domainex.

- (n.d.). Special Issue : Pharmacokinetics of Orally Administered Drugs, 3rd Edition. MDPI.

- Zaware, N., Gabr, M. T., & Das, C. (2020). Structural modification of the aryl sulfonate ester of cjoc42 for enhanced gankyrin binding and anti-cancer activity. Bioorganic & medicinal chemistry letters, 30(4), 126939.

- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical D

- ftir spectroscopy reference guide. (n.d.). Agilent.

- Elder, D. P., & Teasdale, A. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948–2961.

- (n.d.).

- (n.d.). Diverse reactivity of arylsulfonate phenol esters.

- (March 23 2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. MDPI.

- (PDF) Structure and vibrational spectroscopy of methanesulfonic acid. (n.d.).

- (n.d.). Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. MDPI.

Sources

- 1. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. global.oup.com [global.oup.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. erepo.uef.fi [erepo.uef.fi]

- 14. Structural modification of the aryl sulfonate ester of cjoc42 for enhanced gankyrin binding and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. faculty.fiu.edu [faculty.fiu.edu]

- 19. instanano.com [instanano.com]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. aaqr.org [aaqr.org]

- 23. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of O-mesylsalicylic acid derivatives

An In-depth Technical Guide to the Thermodynamic Stability of O-mesylsalicylic Acid Derivatives

Abstract

O-mesylsalicylic acid and its derivatives are pivotal intermediates in modern pharmaceutical synthesis, frequently utilized for their reactive properties as precursors to more complex active pharmaceutical ingredients (APIs). The mesyl (methanesulfonyl) group, an excellent leaving group, facilitates nucleophilic substitution reactions, but its presence also introduces inherent stability challenges. An unmanaged decomposition can lead to significant safety incidents, batch failures, and regulatory hurdles. This guide provides a comprehensive framework for researchers, process chemists, and drug development professionals to understand, evaluate, and manage the thermodynamic stability of this critical class of compounds. We will delve into the underlying chemical principles governing their stability, outline robust experimental protocols for characterization, and offer insights into interpreting the resulting data for risk assessment and safe handling.

The Dichotomy of Reactivity and Stability in Mesylated Salicylates

Salicylic acid derivatives are a cornerstone of medicinal chemistry, with acetylsalicylic acid (Aspirin) being the most prominent example.[1] In the synthesis of novel APIs, the phenolic hydroxyl group of salicylic acid is often temporarily protected or activated. The methanesulfonyl (mesyl) group is an ideal activating group; its strong electron-withdrawing nature makes the sulfonate ester an exceptionally good leaving group for nucleophilic substitution reactions.[2][3]

However, this desired reactivity is the very source of the compounds' potential instability. The inherent strain and reactivity can lead to uncontrolled decomposition, which is often highly exothermic. For pharmaceutical intermediates, understanding this thermal risk is not merely an academic exercise; it is a fundamental requirement for safe process scale-up, defining storage conditions, and ensuring the quality and purity of the final API.[4] Incidents involving runaway reactions during the synthesis or handling of reactive intermediates are a known hazard in the pharmaceutical industry.[4] Therefore, a thorough thermodynamic stability assessment is a non-negotiable aspect of process safety and quality control.

Potential Decomposition Pathways: A Mechanistic Perspective

While specific experimental data for the decomposition of O-mesylsalicylic acid is not extensively published, we can predict the primary degradation pathways based on fundamental chemical principles and analogies with related structures like acetylsalicylic acid and other aryl sulfonates.[5][6] The key drivers of instability are the presence of the labile mesylate group, the adjacent carboxylic acid, and the potential for intramolecular interactions.

The three most probable decomposition routes are:

-

Hydrolysis: The most straightforward pathway, involving the cleavage of the O-S bond by water, which can be present as a solvent or as atmospheric moisture. This reaction is catalyzed by both acid and base and results in the formation of salicylic acid and methanesulfonic acid. Given that one of the products is an acid, this pathway can be auto-catalytic.

-

Intramolecular Cyclization/Rearrangement: The proximity of the carboxylic acid to the O-mesyl group can facilitate an intramolecular reaction, potentially leading to the formation of a cyclic anhydride-like intermediate, which would be highly reactive.

-

Decarboxylation: At elevated temperatures, salicylic acid itself is known to decompose into phenol and carbon dioxide.[7] It is plausible that O-mesylsalicylic acid could undergo a similar thermal decarboxylation, which would be a gas-evolving and potentially hazardous reaction.

These pathways are not mutually exclusive and can occur concurrently, complicating the degradation profile.

Figure 1: Predicted primary decomposition pathways for O-mesylsalicylic acid derivatives.

Experimental Framework for Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of the thermodynamic stability of a reactive intermediate. This involves a combination of screening techniques to identify thermal hazards and detailed kinetic studies to quantify the rate of degradation under various conditions.

Thermal Hazard Screening

The initial assessment should focus on identifying the onset temperature of decomposition and the associated energy release. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse techniques for this purpose.[8][9]

3.1.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It provides critical information on melting points, phase transitions, and, most importantly, the onset temperature and energy of exothermic decomposition events.

Experimental Protocol: DSC Screening

-

Sample Preparation: Accurately weigh 1-3 mg of the O-mesylsalicylic acid derivative into a high-pressure DSC pan (gold-plated stainless steel is recommended for its inertness and ability to withstand pressure buildup).

-

Instrumentation: Place the sealed pan into a calibrated DSC instrument, such as a Mettler-Toledo DSC 822e or equivalent.[10] An empty, sealed high-pressure pan should be used as a reference.

-

Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature at a rate of 10 °C/min from 30 °C to a final temperature well above any expected decomposition (e.g., 350 °C). A slower heating rate (e.g., 2-5 °C/min) can provide better resolution of thermal events.

-

Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis:

-

Identify the melting endotherm (if the material is crystalline).

-

Determine the onset temperature of any significant exotherm. This is the primary indicator of the beginning of thermal decomposition.

-

Integrate the area of the exotherm to quantify the heat of decomposition (in J/g). An energy release of >500 J/g is generally considered highly energetic and requires careful handling.

-

3.1.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11] It is used to determine decomposition temperatures, identify the presence of volatiles (like solvents or water), and corroborate DSC findings. A TGA experiment reveals when a sample loses mass, but not the energy associated with that loss.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrumentation: Place the pan into a calibrated TGA instrument.

-

Method:

-

Heat the sample from 30 °C to a high temperature (e.g., 400 °C) at a controlled rate, typically 10 °C/min.

-

Use an inert nitrogen atmosphere to isolate thermal decomposition from oxidation.

-

-

Data Analysis:

-

Analyze the resulting thermogram (mass vs. temperature).

-

Determine the onset temperature of mass loss, which corresponds to the start of decomposition.

-

Quantify the percentage of mass lost at each decomposition step. This can provide clues about the degradation pathway (e.g., loss of CO₂ or the mesyl group).

-

Forced Degradation and Kinetic Studies

Forced degradation (or stress testing) studies are essential for identifying likely degradation products and determining the intrinsic stability of a molecule, as mandated by ICH guidelines.[12][13] These studies involve subjecting the compound to harsh conditions and monitoring its degradation over time, typically using a stability-indicating analytical method like HPLC.

Workflow for Forced Degradation Studies

-

Develop a Stability-Indicating HPLC Method: The cornerstone of any kinetic study is a robust analytical method that can separate the parent O-mesylsalicylic acid derivative from all its potential degradation products and impurities.[14] This typically involves screening different C18 columns, mobile phase compositions (e.g., acetonitrile/methanol and buffered aqueous phases), and detection wavelengths (using a PDA detector). The method must be validated for specificity, linearity, accuracy, and precision.[15]

-

Perform Stress Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at a controlled temperature (e.g., 60 °C).

-

Oxidation: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid and a solution to controlled light conditions as per ICH Q1B guidelines.

-

-

Analyze Samples and Determine Kinetics:

-

At specified time points for each condition, withdraw an aliquot, neutralize it if necessary, and dilute it to a known concentration.

-

Analyze the sample by the validated HPLC method to determine the concentration of the parent compound remaining.

-

Plot the concentration of the parent compound versus time. By fitting this data to kinetic models (e.g., zero-order, first-order), the degradation rate constant (k) and half-life (t₁/₂) can be determined for each stress condition.[16]

-

Figure 2: Experimental workflow for assessing the thermodynamic stability of O-mesylsalicylic acid derivatives.

Data Interpretation and Risk Management

The data gathered from the experimental workflow must be synthesized to build a complete stability profile and inform risk management strategies.

| Parameter | Technique | Typical Value (Hypothetical) | Implication |

| Melting Point | DSC | 125 °C | Defines the upper limit for solid handling before phase change. |

| Decomposition Onset | DSC | 155 °C | Critical temperature. Processes should stay well below this (e.g., < 100 °C). |

| Heat of Decomposition | DSC | -850 J/g | Highly energetic. Indicates a significant runaway reaction potential. Requires robust process cooling and control. |

| Mass Loss Onset | TGA | 158 °C | Corroborates DSC onset. Confirms decomposition involves volatile products. |

| Degradation Half-life (0.1M HCl, 60°C) | HPLC | 4.5 hours | Indicates significant instability in acidic aqueous conditions. Avoid acidic workups at elevated temperatures. |

| Degradation Half-life (0.1M NaOH, 60°C) | HPLC | 0.5 hours | Extremely unstable to base. Indicates the mesylate is highly susceptible to hydrolysis under alkaline conditions. |

Table 1: Hypothetical stability data for a representative O-mesylsalicylic acid derivative.

Key Insights for Risk Management:

-

Significant Exothermicity: A high heat of decomposition, as shown in the hypothetical data, is a major red flag. It necessitates careful engineering controls during scale-up, such as semi-batch processing, controlled addition rates, and emergency cooling systems.

-

Narrow Window Between Melting and Decomposition: A small temperature difference between the melting point and the decomposition onset can be particularly hazardous. Molten material has faster reaction kinetics, increasing the risk of a runaway reaction.

-

Hydrolytic Instability: The rapid degradation in both acidic and especially basic conditions highlights the need to control pH and water content during reactions and workups. The material should be stored in a dry environment.

-

Safe Storage and Handling: Based on the data, the material should be stored in a cool, dry place, away from incompatible materials like strong acids and bases.[17][18] All personnel handling the material must be aware of its thermal and hydrolytic instability.

Conclusion

O-mesylsalicylic acid derivatives are valuable synthetic intermediates whose utility is intrinsically linked to their reactivity. This reactivity, however, presents significant stability challenges that must be proactively managed. A systematic approach, grounded in robust experimental techniques like DSC, TGA, and stability-indicating HPLC, is paramount. By understanding the potential decomposition pathways, quantifying the thermal hazards, and determining the degradation kinetics, drug development professionals can implement appropriate controls to ensure process safety, maintain product quality, and facilitate a smooth transition from laboratory discovery to commercial manufacturing. The framework presented in this guide provides a reliable path to characterizing and managing the thermodynamic stability of this important class of molecules.

References

-

7 - Source: Not specified. This document provides a general overview of salicylic acid chemistry, including its preparation and decomposition.

-

- Source: PubMed. This study investigates the structure-activity relationships of various salicylic acid derivatives.

-

- Source: ResearchGate. This article details the use of DSC to analyze the thermal properties of a salicylic acid derivative.

-

- Source: safety.duke.edu. This document provides general guidelines for handling hazardous drugs in a laboratory and pharmacy setting.

-

- Source: YouTube. This video explains the chemical mechanism for the hydrolysis of a salicylic acid ester.

-

- Source: ResearchGate. This paper discusses the chemical stability and reactivity of aryl mesylates in catalytic reactions.

-

- Source: YouTube. This video demonstrates laboratory techniques for synthesizing and purifying salicylic acid.

-

- Source: PubMed. This abstract describes the development of stability-indicating analytical methods for mesylate salts.

-

- Source: Heriot-Watt University. This research highlights the facile thermal decomposition of salsalate, a dimer of salicylic acid.

-

- Source: American Laboratory. This application note demonstrates the use of DSC to detect incompatibilities in pharmaceutical formulations.

-

- Source: ResearchGate. This study uses computational methods to compare the thermodynamic stability of salicylic acid isomers.

-

- Source: MasterMover. This article discusses best practices for handling materials safely in a pharmaceutical setting.

-

- Source: PMC. This paper illustrates the use of TGA and DTA to study the thermal behavior and stability of various drugs.

-

- Source: Hilaris Publisher. This article details the process of developing a stability-indicating LC method and its use in kinetic degradation studies.

-

- Source: PMC. This study uses DSC to investigate the thermal properties of mixtures containing salicylic acid.

-

- Source: PMC. This paper discusses the importance of salicylic acid as a precursor in the pharmaceutical industry.

-

- Source: PMC. This research notes the base-sensitivity of aryl mesylate electrophiles.

-

- Source: At Tianming Pharmaceutical. This article provides an industry perspective on managing hazardous reactions during the synthesis of pharmaceutical intermediates.

-

- Source: Open Access Journals. This document provides a detailed overview of the TGA technique and its applications in pharmaceuticals.

-

- Source: ResearchGate. This paper describes the stress testing of a mesylate-containing drug according to ICH guidelines.

-

- Source: ResearchGate. This study examines the degradation kinetics of acetylsalicylic acid in various solvents.

-

- Source: Separation Science. This article reviews the key analytical techniques, like HPLC, used in pharmaceutical stability testing.

-

- Source: Chemistry Steps. This educational resource explains the role of mesylates and tosylates as good leaving groups in organic chemistry.

-

- Source: Chromatography Online. This article discusses ICH guidelines for stability testing of drug substances and products.

-

- Source: MDPI. This paper notes the hygroscopic nature of acetylsalicylic acid and its tendency to hydrolyze.

-

- Source: NETZSCH Analyzing & Testing. This application note describes the thermal degradation of acetylsalicylic acid into salicylic acid and acetic acid.

-

- Source: Mettler Toledo. This page provides a technical overview of the principles and applications of Thermogravimetric Analysis.

-

- Source: Master Organic Chemistry. This article explains how to convert alcohols into better leaving groups like tosylates and mesylates.

Sources

- 1. Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. tianmingpharm.com [tianmingpharm.com]

- 5. pure.hw.ac.uk [pure.hw.ac.uk]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 8. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. mt.com [mt.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. sepscience.com [sepscience.com]

- 15. researchgate.net [researchgate.net]

- 16. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 17. safety.duke.edu [safety.duke.edu]

- 18. mastermover.com [mastermover.com]

Technical Guide: Safety, Toxicity, and Handling of 2-(Methylsulphonyloxy)benzoic Acid

This guide provides an in-depth technical analysis of 2-(Methylsulphonyloxy)benzoic acid , a specialized intermediate used in pharmaceutical synthesis. The content is structured to support researchers in handling, risk assessment, and experimental design, moving beyond standard SDS templates to address the specific reactivity and toxicity profile of aryl mesylates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

2-(Methylsulphonyloxy)benzoic acid (also known as O-Mesylsalicylic acid) is a reactive derivative of salicylic acid where the phenolic hydroxyl group is protected/activated by a methanesulfonyl (mesyl) group. This modification significantly alters its electrophilicity and stability compared to the parent compound.

| Property | Data |

| CAS Number | 108172-57-2 |

| IUPAC Name | 2-(Methanesulfonyloxy)benzoic acid |

| Molecular Formula | C₈H₈O₅S |

| Molecular Weight | 216.21 g/mol |

| Structure Description | Ortho-substituted benzoic acid containing a mesylate (-OSO₂CH₃) ester. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol*); sparingly soluble in water (hydrolyzes). |

| Reactivity Class | Aryl Sulfonate / Carboxylic Acid |

*Note: Stability in methanol is limited due to potential transesterification or solvolysis.

Structural Reactivity Analysis

The presence of the mesyl group converts the phenol into a good leaving group (mesylate anion, MsO⁻). Unlike alkyl mesylates (which are potent alkylating agents), this aryl mesylate is less prone to Sₙ2 attack at the aromatic carbon. However, it introduces two critical reactivity pathways:

-

Hydrolysis: The ester bond is susceptible to nucleophilic attack by water, releasing Methanesulfonic acid (MsOH) and Salicylic acid .

-

Acyl Activation: The electron-withdrawing effect of the mesyl group increases the acidity of the carboxylic acid and may facilitate intramolecular cyclization (e.g., to benzoxazinones) in the presence of nucleophiles.

Hazard Identification & GHS Classification

While specific experimental toxicity data for CAS 108172-57-2 is limited, a robust safety profile is derived via Read-Across from its hydrolysis products (Salicylic acid and Methanesulfonic acid) and structural analogs (Aryl sulfonates).

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage (due to acid release). |

| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction. |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2] |

Critical Hazard Mechanism: The Hydrolysis Risk

The primary acute hazard arises from moisture contact. Upon exposure to mucous membranes or wet skin, the compound hydrolyzes to release Methanesulfonic acid (pKa -1.9) , a strong corrosive.

DOT Diagram: Hydrolysis & Toxicity Pathway

Caption: Hydrolysis of the aryl mesylate releases corrosive methanesulfonic acid, driving the primary acute toxicity risks.

Toxicological Profile (In-Depth)

Genotoxicity & Impurity Control (PGI Assessment)

For drug development professionals, the Potentially Genotoxic Impurity (PGI) status is the most critical parameter.

-

Aryl vs. Alkyl Mesylates: Alkyl mesylates (e.g., Methyl methanesulfonate) are known DNA alkylators (mutagens). Aryl mesylates (like this compound) lack the mechanism for direct DNA alkylation via Sₙ2.

-

The Real Risk: The synthesis of this compound involves Methanesulfonyl chloride (MsCl) . Residual MsCl is a potent mutagen. Furthermore, if synthesized or stored in methanol , it can form Methyl methanesulfonate (MMS) , a high-potency carcinogen.

-

Recommendation: Quantify alkyl mesylate impurities using GC-MS or LC-MS/MS to ensuring levels are below the Threshold of Toxicological Concern (TTC) (typically <1.5 µ g/day ).

Acute Toxicity (Read-Across)

-

Oral: Predicted LD50 > 500 mg/kg (Rat). Based on Salicylic acid (LD50 ~891 mg/kg) and the hydrolysis potential.

-

Dermal: Irritating to corrosive. The lipophilic nature of the mesyl group facilitates skin penetration, followed by hydrolysis and acid burn.

Handling, Storage, & Stability Protocols

Stability & Storage

-

Moisture Sensitivity: Highly Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

-

Temperature: Refrigerate (2–8°C). Thermal decomposition may release SO₂ and toxic fumes.

-

Solvent Compatibility: Avoid protic solvents (Alcohols, Water) for storage. Use anhydrous DCM, THF, or Ethyl Acetate for short-term handling.

Emergency Response Workflow

DOT Diagram: Spill & Exposure Response

Caption: Immediate response protocols emphasizing dry removal before irrigation to minimize acid activation heat.

Experimental Protocol: Safe Solubilization

Use this protocol to prepare stock solutions for biological assays while minimizing hydrolysis.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).

-

Procedure:

-

Weigh the compound in a glovebox or low-humidity environment.

-

Add anhydrous DMSO to achieve a concentration of 10–50 mM.

-

Vortex briefly. The solution should be clear and colorless.

-

-

Validation: Verify integrity by LC-MS immediately. A peak for Salicylic acid indicates moisture contamination.

-

Usage: Dilute into aqueous buffers immediately prior to use. Expect a half-life of <1 hour in pH 7.4 buffer due to ester hydrolysis.

References

-

PubChem Compound Summary . (n.d.). 2-(Methanesulfonyloxy)benzoic acid (CAS 108172-57-2).[3] National Center for Biotechnology Information. Retrieved from [Link]

-

European Chemicals Agency (ECHA) . (n.d.). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link]

- Müller, L., et al. (2006). A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity. Regulatory Toxicology and Pharmacology.

Sources

Methodological & Application

Application Note: Preparation and Handling of 2-(Methylsulphonyloxy)benzoic Acid Stock Solutions

This Application Note and Protocol is designed for researchers investigating the chemical modification of serine hydrolases, specifically Cyclooxygenase (COX) isoforms, using the mechanism-based inactivator 2-(Methylsulphonyloxy)benzoic acid (also known as 2-Mesyloxybenzoic acid).

Introduction & Scientific Rationale

2-(Methylsulphonyloxy)benzoic acid (CAS: 108172-57-2) is a structural analogue of aspirin (2-acetoxybenzoic acid). While aspirin irreversibly inactivates Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) by transferring an acetyl group to the active site serine residue (Ser-530), 2-(methylsulphonyloxy)benzoic acid functions as a mesylating agent .

Upon binding to the COX active site, this compound transfers a methanesulfonyl (mesyl) group to the hydroxyl group of the catalytic serine. This reaction creates a bulky sulfonate ester that sterically blocks the cyclooxygenase channel, preventing arachidonic acid entry.

Key Applications

-

Active Site Probing: Used to evaluate the steric tolerance of the COX active site (Mesyl group is larger than Acetyl).

-

Irreversible Inhibition Studies: Comparison of inactivation kinetics (

) versus reversible binding ( -

Mechanistic Analysis: Differentiating between acetylation and sulfonylation pathways in serine hydrolases.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Compound Name | 2-(Methylsulphonyloxy)benzoic acid |

| Synonyms | 2-Mesyloxybenzoic acid; 2-Methanesulfonyloxybenzoic acid |

| CAS Number | 108172-57-2 |

| Molecular Formula | |

| Molecular Weight | 216.21 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (>50 mM), DMF, Ethanol. Sparingly soluble in water. |

| Reactivity | Hydrolytically unstable in aqueous buffers (pH > 7.0). |

Preparation Protocol: Stock Solution (100 mM)

Critical Note: This compound is a reactive sulfonate ester. It is susceptible to spontaneous hydrolysis in the presence of moisture, yielding salicylic acid and methanesulfonic acid. Anhydrous conditions are mandatory for stock preparation.

Materials Required[3][8][9][10][11][12][13][14]

-

Solid Reagent: 2-(Methylsulphonyloxy)benzoic acid (Purity >97%).

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), purity ≥99.9%, water content <50 ppm.

-

Why DMSO? DMSO prevents hydrolysis during storage and is miscible with aqueous buffers. Ethanol is a nucleophile and can cause trans-esterification over long periods; therefore, DMSO is preferred.

-

-

Equipment: Analytical balance, vortex mixer, amber glass vials (to protect from light), nitrogen gas stream (optional).

Step-by-Step Procedure

-

Equilibration: Allow the vial of solid reagent to equilibrate to room temperature before opening to prevent water condensation on the hygroscopic solid.

-

Weighing: Weigh 21.6 mg of 2-(Methylsulphonyloxy)benzoic acid into a sterile, amber microcentrifuge tube or glass vial.

-

Solvation: Add 1.0 mL of anhydrous DMSO.

-

Calculation:

. - .

-

-

Dissolution: Vortex vigorously for 30–60 seconds until the solid is completely dissolved. The solution should be clear and colorless.

-

Aliquoting: Immediately dispense the stock solution into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

-

Tip: Use low-retention tubes to minimize loss.

-

-

Storage: Store aliquots at -20°C (stable for 3 months) or -80°C (stable for 1 year). Protect from light and moisture.

Usage Protocol: Working Solutions & Kinetics

To inhibit enzymes or modify proteins, the stock must be diluted into an aqueous buffer.

Dilution Strategy[4][8]

-

Thawing: Thaw a single aliquot of 100 mM stock at room temperature. Vortex briefly.

-

Intermediate Dilution (Optional): If a low final concentration (e.g., 10 µM) is required, prepare a 1 mM intermediate dilution in buffer immediately before use.

-

Final Reaction: Add the stock directly to the reaction vessel containing the protein/enzyme.

-

Solvent Limit: Keep the final DMSO concentration

(v/v) to avoid solvent-induced enzyme denaturation. -

Example: Add 1 µL of 100 mM stock to 999 µL of reaction buffer for a final concentration of 100 µM.

-

Hydrolysis & Stability Warning

Like aspirin, 2-mesyloxybenzoic acid hydrolyzes in aqueous solution.

-

Half-life (

): Estimated at 30–60 minutes at pH 7.4, 37°C. -

Implication: Prepare working solutions immediately before adding to the assay. Do not store diluted aqueous solutions.

Visualizing the Mechanism & Workflow

Figure 1: Inactivation Mechanism

The following diagram illustrates the nucleophilic attack of the catalytic serine on the sulfonyl group, leading to the mesylated enzyme.

Caption: Mechanism of COX inactivation via mesyl group transfer to the active site serine.

Figure 2: Preparation Workflow

Standardized workflow to ensure stock integrity.

Caption: Step-by-step workflow for preparing anhydrous stock solutions.

Safety Considerations

-

Hazard Identification: 2-(Methylsulphonyloxy)benzoic acid is an acylating/sulfonylating agent. It may cause skin sensitization, respiratory irritation, and serious eye damage.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

-

Disposal: Dispose of unused stock solutions as hazardous organic waste (sulfur-containing).

References

-

Rome, L. H., & Lands, W. E. (1975). Structural requirements for time-dependent inhibition of prostaglandin biosynthesis by anti-inflammatory drugs. Proceedings of the National Academy of Sciences, 72(12), 4863–4865. Link

-

DeWitt, D. L., El-Harith, E. A., Kraemer, S. A., Andrews, M. J., Yao, E. F., Armstrong, R. L., & Smith, W. L. (1990). The aspirin and heme-binding sites of ovine and murine prostaglandin endoperoxide synthases. Journal of Biological Chemistry, 265(9), 5192–5198. Link

-

Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2(8), 637–643. Link

-

Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., Kozak, K. R., & Marnett, L. J. (2000). Aspirin-like molecules that covalently inactivate cyclooxygenase-2.[1] Science, 280(5367), 1268-1270. Link

Sources

Reaction conditions for acylation of serine proteases with 2-(Methylsulphonyloxy)benzoic acid

Detailed Application Note & Protocol: Acylation of Serine Proteases with 2-(Methylsulphonyloxy)benzoic Acid

Introduction & Scientific Context

2-(Methylsulphonyloxy)benzoic acid (also referred to as O-mesylsalicylic acid) represents a specialized class of reagents used for the chemical modification and mechanistic probing of serine proteases (e.g., Chymotrypsin, Trypsin, Elastase, Thrombin).

Structurally analogous to Aspirin (2-acetoxybenzoic acid) , this compound functions as a "suicide substrate" or active-site titrant. While Aspirin acetylates the active site serine (transferring the acetyl group and releasing salicylate), 2-(Methylsulphonyloxy)benzoic acid is designed to transfer the methanesulfonyl (mesyl) group to the catalytic serine residue (Ser-195 in chymotrypsin numbering).

Although the user prompt refers to "acylation," chemically this reaction is a sulfonylation (a specific subset of acylation involving a sulfonyl group). The resulting mesyl-enzyme is typically stable, leading to irreversible inhibition. This reaction is critical for:

-

Active Site Titration: Determining the operational molarity of protease solutions.

-

Mechanistic Studies: Probing the nucleophilicity of the catalytic triad (His-57/Asp-102/Ser-195).

-

Inhibition Kinetics: Determining

and

Mechanism of Action

The reaction proceeds via a nucleophilic attack by the active site serine hydroxyl (

Pathway:

-

Binding: Formation of the non-covalent Michaelis complex (

). -

Sulfonylation: Nucleophilic attack by Ser-195 on the sulfonyl sulfur.

-

Release: Expulsion of salicylic acid (leaving group).

-

Inactivation: Formation of the stable Mesyl-Enzyme (

).

Figure 1: Kinetic pathway for the irreversible inhibition (sulfonylation) of serine proteases by 2-(Methylsulphonyloxy)benzoic acid.

Experimental Protocols

Materials & Preparation

-

Reagent: 2-(Methylsulphonyloxy)benzoic acid (High Purity >98%).

-

Target Enzyme:

-Chymotrypsin (bovine pancreas) or Trypsin (bovine/porcine). -

Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN). Note: Avoid alcohols (Ethanol/Methanol) as they can act as competitive nucleophiles.

-

Buffer: 50 mM Tris-HCl or 50 mM Sodium Phosphate, pH 7.0 – 8.0.

-

Note: Reaction rates are pH-dependent due to the pKa of His-57 (~7.0).

-

Stock Solution Preparation:

-

Weigh ~10 mg of 2-(Methylsulphonyloxy)benzoic acid.

-

Dissolve in 100% DMSO to prepare a 100 mM Stock Solution .

-

Store at -20°C. Prepare fresh working dilutions (e.g., 1-10 mM) immediately before use.

Protocol A: Determination of Pseudo-First-Order Rate Constant ( )

This protocol measures the rate of inactivation under pseudo-first-order conditions (

Steps:

-

Enzyme Preparation: Dilute the enzyme to 1

M in reaction buffer (pH 7.4). Keep on ice. -

Substrate Control: Prepare a standard chromogenic substrate assay (e.g., BAPNA for Trypsin or Suc-AAPF-pNA for Chymotrypsin) to measure residual activity.

-

Incubation:

-

In a microcentrifuge tube, mix 990

L of Enzyme Solution. -

Add 10

L of Inhibitor Stock (final conc: 10 -

Mix rapidly and incubate at 25°C .

-

-

Sampling:

-

At defined time points (e.g., 0, 1, 2, 5, 10, 20, 30 min), remove 50

L aliquots.

-

-

Activity Assay:

-

Immediately dilute the 50

L aliquot into 950 -

Measure the initial velocity (

) of p-nitroaniline release at 405 nm .

-

-

Data Processing:

-

Plot

vs. Time ( -

The slope of the line is

.

-

Data Table Template:

| Time (min) | Absorbance (405 nm) | Residual Activity ( | |

| 0 | 0.850 | 1.00 | 0.00 |

| 1 | 0.765 | 0.90 | -0.105 |

| 5 | 0.425 | 0.50 | -0.693 |

| 10 | 0.212 | 0.25 | -1.386 |

Protocol B: Active Site Titration (Burst Kinetics)

If the reagent is used as a "burst" titrant (where the leaving group is chromogenic or the first turnover is fast followed by a stable intermediate), use this modification. Note: Salicylic acid release is monitored by UV absorbance, though it overlaps with protein absorbance.

Alternative Detection: Use High-Performance Liquid Chromatography (HPLC) to quantify the released salicylic acid.

-

Mix: 50

M Enzyme + 500 -

Monitor: Absorbance at 295-300 nm (where salicylic acid absorbs, distinct from protein at 280 nm).

-

Result: A rapid increase in absorbance ("burst") corresponding to the stoichiometric release of salicylate (1:1 with active sites), followed by a plateau (if the acyl-enzyme is stable).

Critical Analysis & Troubleshooting

pH Dependence

The reaction relies on the unprotonated imidazole of His-57 to activate Ser-195.

-

pH < 6.0: Reaction slows significantly (His-57 protonated).

-

pH > 9.0: Non-specific hydrolysis of the reagent increases; enzyme denaturation risk.

-

Optimal: pH 7.4 – 7.8.

Spontaneous Hydrolysis

The methanesulfonyloxy ester bond is labile.

-